2-{[(4-methylphenyl)sulfonyl]amino}phenyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(4-methylphenyl)sulfonyl]amino}phenyl benzoate, also known as MSAB, is a chemical compound that has gained significant interest in the scientific community due to its potential as a therapeutic agent. MSAB belongs to the class of sulfonylurea compounds and has been found to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of 2-{[(4-methylphenyl)sulfonyl]amino}phenyl benzoate is not fully understood. However, it has been proposed that this compound inhibits the activity of COX-2 by binding to its active site. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway. The exact mechanism by which this compound improves glucose uptake in insulin-resistant cells is still under investigation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound inhibits the production of inflammatory mediators, such as prostaglandins and cytokines. This compound has also been found to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, this compound has been shown to improve glucose uptake in insulin-resistant cells, leading to improved glycemic control.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-{[(4-methylphenyl)sulfonyl]amino}phenyl benzoate in lab experiments is its ability to inhibit the activity of COX-2, making it a useful tool for studying the role of COX-2 in inflammation. This compound has also been found to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer.
Zukünftige Richtungen
There are several future directions for research on 2-{[(4-methylphenyl)sulfonyl]amino}phenyl benzoate. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism by which this compound improves glucose uptake in insulin-resistant cells. Additionally, further studies are needed to investigate the potential of this compound as a therapeutic agent for various diseases, such as cancer and diabetes.
Synthesemethoden
The synthesis of 2-{[(4-methylphenyl)sulfonyl]amino}phenyl benzoate involves the reaction of 4-methylbenzenesulfonyl chloride with 2-aminophenyl benzoate in the presence of a base. The reaction leads to the formation of this compound as a white solid. The purity of this compound can be increased by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2-{[(4-methylphenyl)sulfonyl]amino}phenyl benzoate has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic activities. Studies have shown that this compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of inflammatory mediators. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to improve glucose uptake in insulin-resistant cells, making it a potential therapeutic agent for diabetes.
Eigenschaften
IUPAC Name |
[2-[(4-methylphenyl)sulfonylamino]phenyl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4S/c1-15-11-13-17(14-12-15)26(23,24)21-18-9-5-6-10-19(18)25-20(22)16-7-3-2-4-8-16/h2-14,21H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHPIAUXAAQVTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20362516 |
Source
|
Record name | Benzenesulfonamide, N-[2-(benzoyloxy)phenyl]-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
53691-08-0 |
Source
|
Record name | Benzenesulfonamide, N-[2-(benzoyloxy)phenyl]-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.